molecular formula C20H42N12O6 B1446841 Arginylarginylarginine CAS No. 6418-87-7

Arginylarginylarginine

Cat. No. B1446841
CAS RN: 6418-87-7
M. Wt: 546.6 g/mol
InChI Key: OUZMVWXLLXNJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arginine is an amino acid that helps the body build protein . It’s found in most protein-rich foods, including fish, red meat, poultry, soy, whole grains, beans, and dairy products . It’s also used as a supplement for various health benefits .


Synthesis Analysis

Arginine is synthesized in the body through several biochemical pathways. One key pathway involves the conversion of citrulline to arginine, catalyzed by argininosuccinate synthase and argininosuccinate lyase .


Molecular Structure Analysis

The molecular structure of arginine is influenced by its chemical composition and the arrangement of its atoms. It’s important to note that the structure can change based on various factors such as pH and temperature .


Chemical Reactions Analysis

Arginine participates in numerous chemical reactions in the body. For instance, it plays a crucial role in the synthesis of nitric oxide, a compound involved in vasodilation and immune response .


Physical And Chemical Properties Analysis

The physical and chemical properties of arginine, like other amino acids, include its molecular weight, solubility, melting point, and isoelectric point . These properties can influence how arginine interacts with other molecules and its role in various biological processes .

Mechanism of Action

Arginine’s activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide . Nitric oxide is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system, and nervous system .

properties

IUPAC Name

acetic acid;2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N12O4.C2H4O2/c19-10(4-1-7-26-16(20)21)13(31)29-11(5-2-8-27-17(22)23)14(32)30-12(15(33)34)6-3-9-28-18(24)25;1-2(3)4/h10-12H,1-9,19H2,(H,29,31)(H,30,32)(H,33,34)(H4,20,21,26)(H4,22,23,27)(H4,24,25,28);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZMVWXLLXNJBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42N12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arginylarginylarginine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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